

Cyclohexanecarbohydrazide CAS registry number lookup.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclohexanecarbohydrazide**

Cat. No.: **B1361583**

[Get Quote](#)

Cyclohexanecarbohydrazide: A Technical Guide

CAS Registry Number: 38941-47-8

This technical guide provides an in-depth overview of **Cyclohexanecarbohydrazide**, a versatile chemical intermediate with applications in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, physicochemical properties, and potential biological activities.

Physicochemical Properties

Cyclohexanecarbohydrazide is a white crystalline solid. Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ N ₂ O	PubChem[1]
Molecular Weight	142.20 g/mol	PubChem[1]
CAS Registry Number	38941-47-8	PubChem[1]
IUPAC Name	cyclohexanecarbohydrazide	PubChem[1]
Synonyms	Cyclohexane carboxylic acid hydrazide	PubChem[1]
Computed Melting Point		
Computed Boiling Point		
Computed LogP		
Computed Water Solubility		

Note: Experimental values for melting point, boiling point, LogP, and water solubility are not consistently reported in publicly available literature. The table will be updated as validated experimental data becomes available.

Synthesis of Cyclohexanecarbohydrazide

The synthesis of **Cyclohexanecarbohydrazide** is typically achieved through the hydrazinolysis of a cyclohexanecarboxylic acid ester. A general two-step experimental protocol is outlined below.

Experimental Protocol

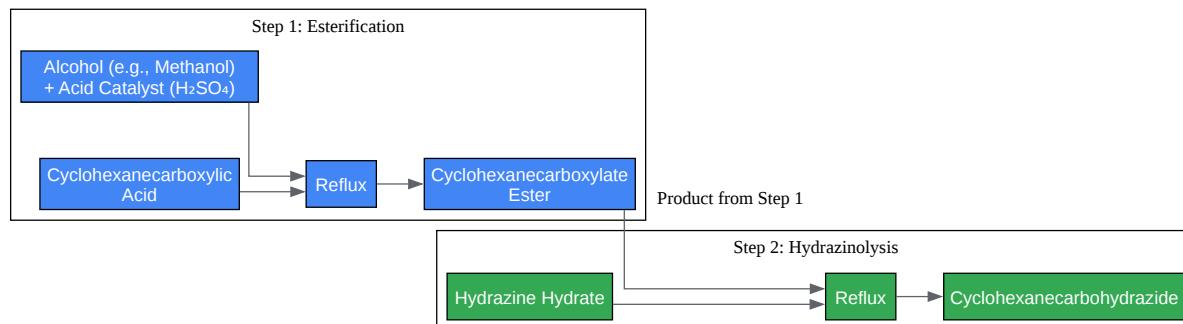
Step 1: Esterification of Cyclohexanecarboxylic Acid

This step involves the conversion of cyclohexanecarboxylic acid to its corresponding methyl or ethyl ester via Fischer esterification.

- Reaction Setup: To a solution of cyclohexanecarboxylic acid in an excess of an alcohol (e.g., methanol or ethanol), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added dropwise.

- Reaction Conditions: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, the excess alcohol is removed under reduced pressure. The residue is then poured into ice-cold water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and then with brine. After drying over anhydrous sodium sulfate, the solvent is evaporated to yield the crude ester, which can be purified further if necessary.

Step 2: Hydrazinolysis of the Ester


The resulting ester is then reacted with hydrazine hydrate to form

Cyclohexanecarbohydrazide.^[2]

- Reaction Setup: The cyclohexanecarboxylate ester is dissolved in a suitable solvent, such as ethanol. An excess of hydrazine hydrate is then added to the solution.^[2]
- Reaction Conditions: The reaction mixture is refluxed for several hours and the reaction progress is monitored by TLC.^[2]
- Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is cooled in an ice bath to facilitate the precipitation of the solid **Cyclohexanecarbohydrazide**. The precipitate is then collected by filtration, washed with a cold solvent, and dried.^[2]

A continuous flow synthesis methodology has also been described, offering a scalable and efficient alternative to batch processing.^[3] This method involves pumping a solution of cyclohexanecarboxylic acid in methanol with sulfuric acid and a solution of hydrazine hydrate in methanol through a heated reactor coil.^[3]

Synthesis Workflow

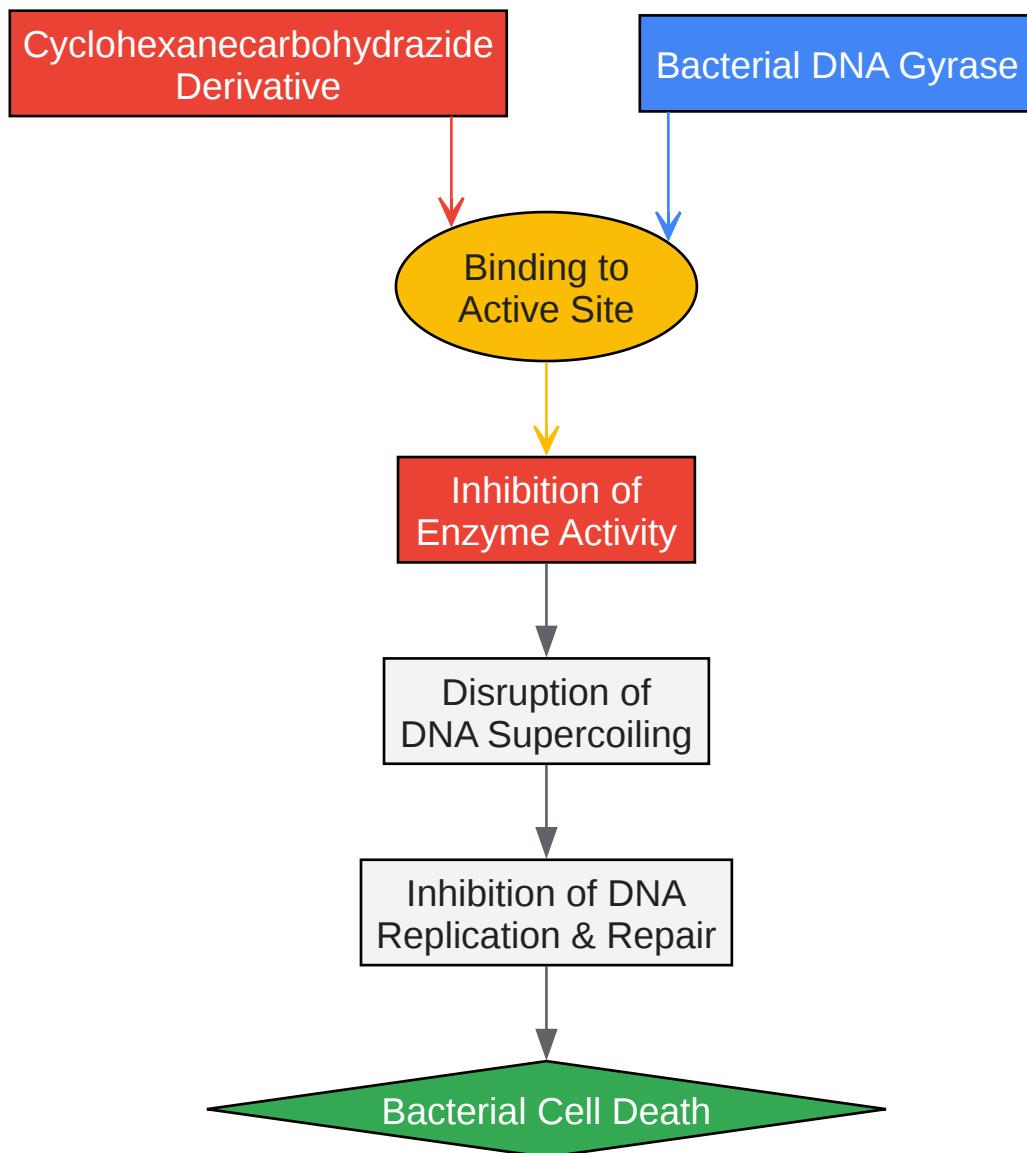
[Click to download full resolution via product page](#)

A simplified workflow for the two-step synthesis of **Cyclohexanecarbohydrazide**.

Spectroscopic Data

While a comprehensive public database of the spectra for **Cyclohexanecarbohydrazide** is not readily available, the expected spectral characteristics can be inferred from its structure.

- 1H NMR: The proton NMR spectrum is expected to show broad multiplets for the cyclohexane ring protons. The protons of the -NH and -NH₂ groups will appear as exchangeable signals.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the carbons of the cyclohexane ring.
- IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm^{-1}), a strong C=O stretching vibration (around 1630-1680 cm^{-1}), and C-H stretching and bending vibrations for the cyclohexane ring.


- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to its molecular weight (142.20 g/mol) and fragmentation patterns characteristic of the loss of the hydrazide group and fragmentation of the cyclohexane ring.

Biological Activity and Potential Mechanism of Action

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.^{[4][5][6]} The biological activity of these compounds is often attributed to the presence of the toxophoric -CONHNH₂ moiety.

While the specific mechanism of action for **Cyclohexanecarbohydrazide** has not been extensively elucidated, related hydrazide-hydrazone compounds have been shown to exert their antimicrobial effects through various mechanisms. One such proposed mechanism is the inhibition of DNA gyrase, an essential enzyme in bacteria for DNA replication and repair.^[4] By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to bacterial cell death.

Postulated Mechanism of Action: DNA Gyrase Inhibition

[Click to download full resolution via product page](#)

A proposed mechanism of antimicrobial action for hydrazide derivatives.

Further research is required to fully elucidate the specific biological targets and signaling pathways modulated by **Cyclohexanecarbohydrazide** and its derivatives. This foundational knowledge will be critical for the rational design and development of novel therapeutic agents based on this chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanecarbohydrazide | C7H14N2O | CID 240039 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. osti.gov [osti.gov]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclohexanecarbohydrazide CAS registry number lookup.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361583#cyclohexanecarbohydrazide-cas-registry-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com